4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole
Description
4-(Bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole is a pyrazole derivative characterized by:
- Bromomethyl group at position 4: Enhances reactivity for nucleophilic substitution or coupling reactions.
- Difluoromethyl group at position 3: Imparts moderate electron-withdrawing effects and lipophilicity.
- Methyl group at position 1: Stabilizes the pyrazole ring and influences steric properties.
This compound is a versatile intermediate in agrochemical and pharmaceutical synthesis, particularly for functionalizing bioactive molecules via its bromomethyl group .
Properties
IUPAC Name |
4-(bromomethyl)-3-(difluoromethyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2/c1-11-3-4(2-7)5(10-11)6(8)9/h3,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYFCXVZKDSFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Summary of Key Reaction Conditions and Results for Step 2 (Diazotization and Difluoromethylation)
| Parameter | Condition/Value |
|---|---|
| Starting Material | 4-bromo-1-methyl-1H-pyrazol-3-amine (100 g, 568.1 mmol) |
| Diazotization Acid | 6 M HCl, pH < 1 |
| Sodium Nitrite | 45% aqueous solution, 87.8 g (1.0 eq) |
| Temperature (Diazotization) | -5 to 5 °C, 1 hour |
| Difluoromethyl Source | Potassium difluoromethyl trifluoroborate (89.7 g, 1.0 eq) |
| Catalyst | Cuprous oxide (4.1 g, 0.05 eq) |
| Solvent | Acetonitrile (500 mL) |
| Temperature (Coupling) | 0 °C to 35–50 °C |
| Yield (HPLC) | 88.2% |
| Purity (HPLC) | 98.5% |
Alternative Route via Carbointercalation and Cyclization
Another innovative approach synthesizes the related pyrazole derivatives through a carbointercalation and cyclization sequence:
Step A: Carbointercalation
Difluorochloromethane, carbon monoxide, and methyl hydrazine undergo a catalyst- and sodium formate-assisted carbointercalation to form a key intermediate.Step B: Halogenation
The intermediate is halogenated with bromine in N,N-dimethylformamide at low temperature (-5 to 0 °C), producing a brominated intermediate.Step C: Cyclization
The brominated intermediate reacts with propiolic acid and base at room temperature to cyclize and form 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with high yield (86.2%) and purity (98.8%).
This method uses relatively low-cost starting materials such as propiolic acid and difluorochloromethane and achieves high efficiency and selectivity, suitable for large-scale synthesis.
Preparation via Addition, Hydrolysis, and Cyclization Using 2,2-Difluoroacetyl Halide
A third method involves:
Step 1: Addition and Hydrolysis
2,2-Difluoroacetyl halide is added to an α,β-unsaturated ester in the presence of an acid-binding agent at low temperature, followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate carboxylic acid.Step 2: Condensation and Cyclization
The intermediate is condensed and cyclized with methyl hydrazine aqueous solution under catalytic conditions, followed by acidification and recrystallization to obtain the target pyrazole carboxylic acid.
This approach emphasizes reducing isomer formation and improving purity through controlled reaction conditions and purification steps. It is characterized by simple operation, readily available raw materials, and high yields.
Comparative Summary Table of Preparation Methods
Research Findings and Notes
The halogenation and diazotization route is well-documented for producing 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole with high yield and purity, making it a preferred method for preparing this intermediate for further functionalization.
The carbointercalation method represents a novel synthetic strategy that integrates difluoromethyl introduction and ring formation in fewer steps, enhancing overall efficiency.
The addition and cyclization method using 2,2-difluoroacetyl halide is notable for its ability to minimize isomer formation, a common challenge in pyrazole synthesis, thus improving product quality.
All methods underscore the importance of controlling reaction temperature, stoichiometry, and purification to achieve high purity and yield, critical for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The difluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-(Bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The bromomethyl and difluoromethyl groups can modulate the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Chemical Properties
Table 1: Key Structural and Functional Differences
Key Observations:
- Reactivity : The bromomethyl group (BrCH2) in the target compound offers superior reactivity for alkylation or cross-coupling compared to simple bromo (Br) substituents (e.g., 19968-17-3) .
- Electronic Effects : Difluoromethyl (CF2H) is less electron-withdrawing than trifluoromethyl (CF3), leading to distinct electronic environments for catalytic interactions .
- Biological Relevance : Compounds like DFPA (carboxylic acid derivative) are critical for fungicides, whereas bromomethyl analogs are tailored for further functionalization in drug discovery .
Spectroscopic and Physical Properties
- ¹H NMR :
- ¹³C NMR :
- Lipophilicity : Difluoromethyl (LogP ~1.5–2.0) increases solubility in organic phases compared to CF3 (LogP ~2.5–3.0) .
Biological Activity
4-(Bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole is a member of the pyrazole family, characterized by its unique chemical structure which includes bromomethyl and difluoromethyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C6H6BrF2N2
- CAS Number : 1694474-39-9
- Molecular Weight : 221.03 g/mol
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the difluoromethyl group enhances its reactivity towards electrophiles. These interactions can modulate various enzymatic pathways, leading to antifungal and potential anticancer effects.
Antifungal Activity
Research indicates that derivatives of this compound exhibit significant antifungal properties. A study on related compounds demonstrated their effectiveness against several phytopathogenic fungi:
| Compound | Fungal Species Tested | EC50 (µg/mL) | Comparison to Boscalid |
|---|---|---|---|
| 9m | Colletotrichum orbiculare | 5.50 | Higher |
| 9m | Rhizoctonia solani | 14.40 | Higher |
| 9m | Fusarium moniliforme | 79.42 | Higher |
| 9m | Botryosphaeria berengeriana | 28.29 | Higher |
The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) demonstrated superior antifungal activity compared to the widely used fungicide boscalid, indicating its potential as an effective agricultural agent .
Anticancer Potential
While primarily studied for its antifungal properties, preliminary research suggests that the compound may also possess anticancer activity. The mechanism involves targeting specific enzymes or receptors associated with cancer cell proliferation. Further studies are required to elucidate these effects fully.
Study on Structure-Activity Relationships (SAR)
A significant study focused on the synthesis and evaluation of various derivatives of this compound, establishing a quantitative structure-activity relationship (QSAR). The findings indicated that modifications to the pyrazole ring and substituents significantly influenced antifungal efficacy. The study utilized molecular docking techniques to predict binding interactions with succinate dehydrogenase (SDH), a critical enzyme in fungal metabolism .
Molecular Docking Studies
Molecular docking studies revealed that the carbonyl oxygen atom of compound 9m forms hydrogen bonds with key residues in the SDH active site, supporting its role as a potent inhibitor against pathogenic fungi .
Q & A
Q. What are the common synthetic routes for preparing 4-(bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with cyclization of hydrazine derivatives with diketones or β-ketoesters. For example, intermediates like 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride are generated via cyclization, formylation, and acylation steps . Bromination at the methyl position can be achieved using N-bromosuccinimide (NBS) under radical initiation or via Appel reaction conditions. Post-functionalization with difluoromethyl groups may involve ClCF₂H or HCF₂TMS reagents in the presence of a base .
Q. Which spectroscopic methods are employed for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming substituent positions and regiochemistry. For instance, the bromomethyl group typically resonates at δ 4.2–4.5 ppm (H) and δ 30–35 ppm (C), while difluoromethyl groups show characteristic splitting in F NMR (δ -110 to -120 ppm) .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry and confirm bond lengths/angles (e.g., planar pyrazole rings with dihedral angles <10° relative to aromatic substituents) .
Q. What are the key reactivity patterns of the bromomethyl and difluoromethyl substituents?
- Methodological Answer :
- Bromomethyl : Participates in nucleophilic substitutions (e.g., Suzuki couplings, SN2 reactions) to introduce aryl or heteroaryl groups. Reaction with amines or thiols yields functionalized derivatives .
- Difluoromethyl : Electron-withdrawing effects stabilize adjacent electrophilic centers, enabling regioselective functionalization. It resists hydrolysis under acidic conditions but may undergo defluorination under strong bases .
Q. How is purity assessed during synthesis?
- Methodological Answer :
- TLC : Monitors reaction progress using silica plates (e.g., ethyl acetate/hexane 3:7) with UV visualization .
- HPLC : Quantifies purity (>95% typically required) with reverse-phase C18 columns and acetonitrile/water gradients .
- Elemental analysis : Validates C, H, N, Br, and F content within ±0.3% of theoretical values .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) due to bromomethyl’s lachrymatory and alkylating properties.
- Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent decomposition.
- Avoid heat/sparks (risk of HBr release) and dispose via halogenated waste streams .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability during cyclization and bromination steps .
- Catalysis : Pd(PPh₃)₄ or CuI improves cross-coupling efficiency (e.g., Suzuki reactions) .
- Temperature control : Low-temperature bromination (-20°C) minimizes side reactions like over-alkylation .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing bromomethyl with iodomethyl) to isolate electronic vs. steric effects .
- Crystallographic analysis : Compare bioactive conformations (e.g., pyrazole ring planarity, substituent dihedral angles) to inactive analogs .
- Dose-response assays : Use IC₅₀/EC₅₀ values to differentiate true activity from assay artifacts .
Q. How can computational modeling predict regioselectivity in electrophilic substitutions?
- Methodological Answer :
- DFT calculations : Compute Fukui indices to identify nucleophilic sites (e.g., C-4 vs. C-5 positions) .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .
Q. What analytical challenges arise in quantifying trace impurities?
- Methodological Answer :
Q. How do steric and electronic effects of substituents influence reaction kinetics?
- Methodological Answer :
- Hammett plots : Correlate σ values of substituents (e.g., difluoromethyl’s σₚ ≈ 0.43) with reaction rates to distinguish electronic effects .
- Kinetic isotope effects (KIE) : Compare / for deuterated analogs to identify rate-limiting steps (e.g., bromine abstraction in radical pathways) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
